molecular formula C23H18ClN3O3 B11318475 5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11318475
M. Wt: 419.9 g/mol
InChI Key: WDCVOWUDVMXEIA-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl(methyl)amino group, a chlorophenoxy group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzyl(methyl)amino and chlorophenoxy groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl(methyl)amino Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Chlorophenoxy Group: This can be done using etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H18ClN3O3/c1-27(14-16-7-3-2-4-8-16)23-19(13-25)26-22(30-23)21-12-11-17(29-21)15-28-20-10-6-5-9-18(20)24/h2-12H,14-15H2,1H3

InChI Key

WDCVOWUDVMXEIA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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